molecular formula C9H9Cl3N2O2 B099591 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea CAS No. 19177-72-1

1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Cat. No. B099591
CAS RN: 19177-72-1
M. Wt: 283.5 g/mol
InChI Key: VEEYNMFORWXFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea, also known as triuron, is a synthetic herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Triuron is a white crystalline solid that is soluble in water and has a melting point of 174-176°C.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Triuron binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This leads to the generation of reactive oxygen species, which damage the photosystem II complex and ultimately cause the death of the plant.

Biochemical And Physiological Effects

Triuron has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). It also disrupts the synthesis of chlorophyll and other pigments, which are essential for photosynthesis. In addition, 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been shown to affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.

Advantages And Limitations For Lab Experiments

Triuron has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly effective against a wide range of weed species, which makes it a useful tool for studying plant physiology and ecology. However, there are also some limitations to its use. Triuron is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It also has a residual effect, which means that it can remain active in the soil for several months after application, making it difficult to control in field experiments.

Future Directions

There are several future directions for research on 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. One area of interest is the development of new formulations and application methods that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of its effects on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the long-term effects of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea use on soil health and ecosystem functioning.

Synthesis Methods

The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the reaction of phenylisocyanate with 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is then treated with urea to form 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. The overall reaction can be represented as follows:
PhNCO + Cl3CCH2OH → PhNHC(O)CH2Cl3
PhNHC(O)CH2Cl3 + NH2CONH2 → PhNHC(O)NHCONH2 + 3HCl

Scientific Research Applications

Triuron has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual and perennial grasses and broadleaf weeds. Triuron works by inhibiting photosynthesis in plants, which leads to their death. It is also known to have a residual effect, which means that it can remain active in the soil for several months after application.

properties

CAS RN

19177-72-1

Product Name

1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Molecular Formula

C9H9Cl3N2O2

Molecular Weight

283.5 g/mol

IUPAC Name

1-phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

InChI

InChI=1S/C9H9Cl3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5,7,15H,(H2,13,14,16)

InChI Key

VEEYNMFORWXFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O

Other CAS RN

19177-72-1

Origin of Product

United States

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